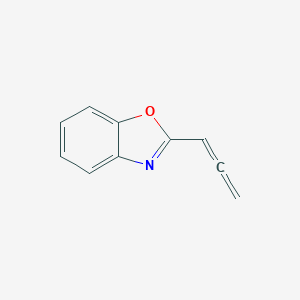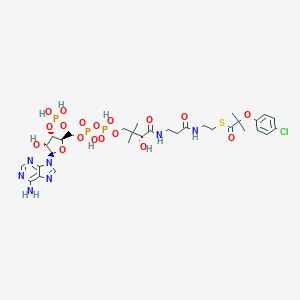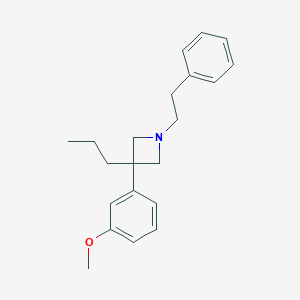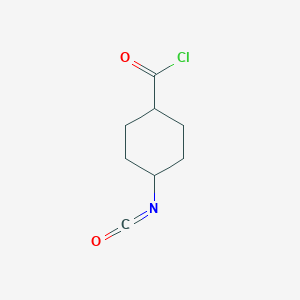
4-Isocyanatocyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanatocyclohexane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is also known as Isohexyl isocyanate or IHIC. This compound is a derivative of isocyanic acid and is used in the synthesis of various organic compounds. The purpose of
Mécanisme D'action
The mechanism of action of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the formation of covalent bonds with nucleophiles such as amino acids, peptides, and proteins. This reaction results in the formation of urea linkages, which are stable and resistant to hydrolysis. This property makes 4-Isocyanatocyclohexane-1-carbonyl chloride a useful reagent in the synthesis of isocyanate-functionalized polymers and dendrimers.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride. However, it is known to be a potent irritant to the skin, eyes, and respiratory system. It is also classified as a skin sensitizer, which means that it can cause an allergic reaction in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Isocyanatocyclohexane-1-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of isocyanate-functionalized polymers and dendrimers. It also forms stable urea linkages, which are resistant to hydrolysis. The limitations of using 4-Isocyanatocyclohexane-1-carbonyl chloride include its potential to cause skin and respiratory irritation, and its classification as a skin sensitizer.
Orientations Futures
There are several future directions for the use of 4-Isocyanatocyclohexane-1-carbonyl chloride in scientific research. One direction is the development of new isocyanate-functionalized polymers and dendrimers for drug delivery and gene therapy applications. Another direction is the investigation of the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride on various cell types and tissues. Additionally, the development of new synthesis methods for 4-Isocyanatocyclohexane-1-carbonyl chloride and its derivatives could lead to new applications in the field of organic chemistry.
Méthodes De Synthèse
The synthesis of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the reaction of cyclohexanone with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product obtained is then treated with isocyanic acid to form 4-Isocyanatocyclohexane-1-carbonyl chloride. This method is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-Isocyanatocyclohexane-1-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of isocyanate-functionalized polymers, which have applications in the fields of adhesives, coatings, and sealants. It is also used in the synthesis of isocyanate-functionalized dendrimers, which have applications in drug delivery and gene therapy.
Propriétés
Numéro CAS |
105562-49-0 |
|---|---|
Nom du produit |
4-Isocyanatocyclohexane-1-carbonyl chloride |
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
4-isocyanatocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h6-7H,1-4H2 |
Clé InChI |
XVMLWFUWKQJQEY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)Cl)N=C=O |
SMILES canonique |
C1CC(CCC1C(=O)Cl)N=C=O |
Synonymes |
Cyclohexanecarbonyl chloride, 4-isocyanato- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



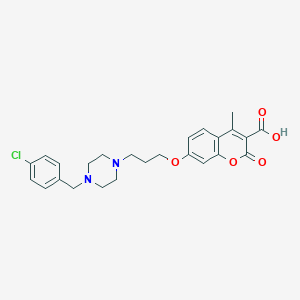
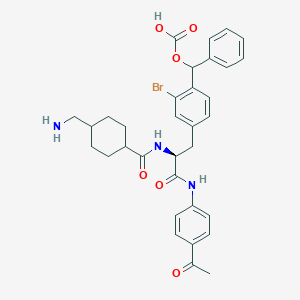
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
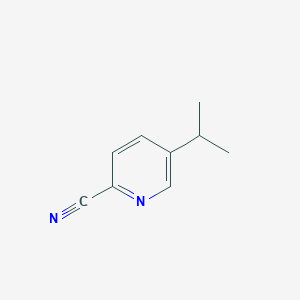
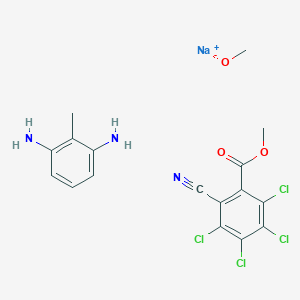

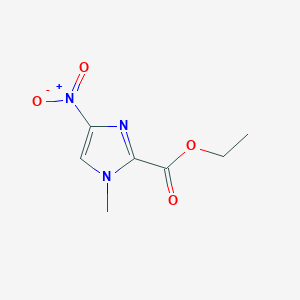

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
